molecular formula C24H20N2O4S B2634760 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 361481-78-9

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2634760
CAS No.: 361481-78-9
M. Wt: 432.49
InChI Key: ARZDJOUCAAHXQY-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a phenoxybenzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial RNA polymerase, which is crucial for the synthesis of RNA in bacteria . This interaction occurs through binding to the switch region of the enzyme, thereby inhibiting its activity . Additionally, it exhibits antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Cellular Effects

This compound influences various cellular processes. It affects cell function by inhibiting bacterial RNA polymerase, leading to a decrease in RNA synthesis and subsequent protein production . This inhibition disrupts cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound has also shown cytotoxicity against certain cell lines, indicating its potential use in targeting specific cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the switch region of bacterial RNA polymerase, inhibiting its activity and preventing RNA synthesis . This inhibition leads to a cascade of effects, including enzyme inhibition, changes in gene expression, and disruption of cellular processes. The compound’s ability to interact with specific binding sites on enzymes highlights its potential as a targeted biochemical agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a viable option for long-term biochemical applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause cytotoxicity and adverse effects on cellular function . Understanding the dosage thresholds and potential toxic effects is essential for optimizing its use in biochemical applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization . These interactions can affect its accumulation and distribution, influencing its overall efficacy. Understanding the transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect its activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide group. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethoxyphenyl isothiocyanate with α-haloketones under basic conditions.

    Introduction of the Phenoxybenzamide Group: The resulting thiazole intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and may exhibit similar biological activities.

Uniqueness

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to the specific combination of the 2,4-dimethoxyphenyl group and the phenoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives or phenoxybenzamides.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-28-19-12-13-20(22(14-19)29-2)21-15-31-24(25-21)26-23(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZDJOUCAAHXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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